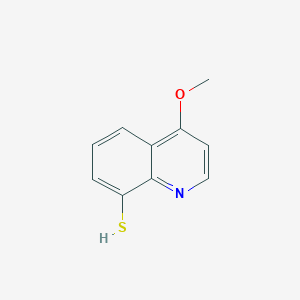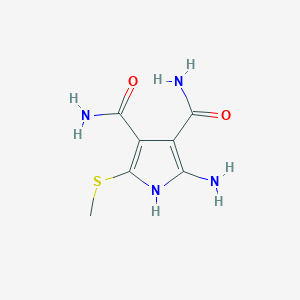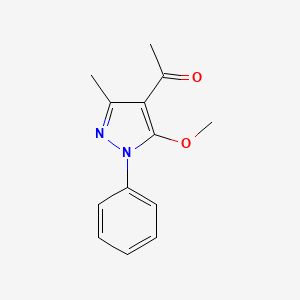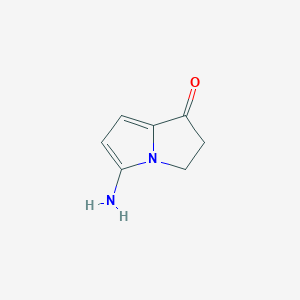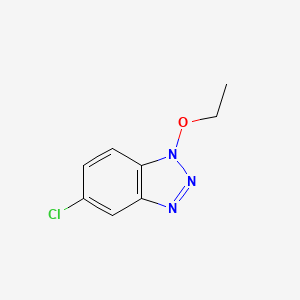![molecular formula C10H20CuN2O6 B12893709 Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper CAS No. 93940-93-3](/img/structure/B12893709.png)
Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper: is a coordination compound with the molecular formula C10H22CuN2O6 This compound is known for its unique structure, where two N-(2-hydroxyethyl)-N-methylglycine ligands are coordinated to a central copper ion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper typically involves the reaction of copper(II) salts with N-(2-hydroxyethyl)-N-methylglycine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired coordination complex. The reaction can be represented as follows:
[ \text{Cu}^{2+} + 2 \text{N-(2-hydroxyethyl)-N-methylglycine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions: Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, where it changes its oxidation state.
Reduction: The compound can also undergo reduction reactions, where the copper ion is reduced.
Substitution: Ligand substitution reactions can occur, where the N-(2-hydroxyethyl)-N-methylglycine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using other ligands like ethylenediamine or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while reduction may yield copper(I) complexes.
科学的研究の応用
Chemistry: In chemistry, Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper is used as a catalyst in various organic reactions. Its unique coordination environment makes it suitable for facilitating reactions such as oxidation and reduction.
Biology: The compound has potential applications in biological studies, particularly in understanding the role of copper in biological systems. It can be used as a model compound to study copper’s interaction with biomolecules.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and delivery systems.
Industry: Industrially, the compound is used in the production of advanced materials and as a component in various chemical processes. Its stability and reactivity make it valuable in manufacturing and material science.
作用機序
The mechanism of action of Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper involves its interaction with molecular targets through coordination chemistry. The copper ion can form bonds with various atoms in target molecules, facilitating chemical reactions. The pathways involved include:
Coordination to Biomolecules: The copper ion can coordinate to nitrogen and oxygen atoms in biomolecules, affecting their structure and function.
Redox Reactions: The copper center can participate in redox reactions, altering the oxidation state of the compound and its targets.
類似化合物との比較
- Bis[N-(2-hydroxyethyl)-N-methylglycinato]nickel
- Bis[N-(2-hydroxyethyl)-N-methylglycinato]zinc
- Bis[N-(2-hydroxyethyl)-N-methylglycinato]cobalt
Uniqueness: Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper is unique due to its specific coordination environment and the properties imparted by the copper ion. Compared to similar compounds with different metal centers, the copper complex exhibits distinct redox behavior and catalytic activity, making it particularly valuable in various applications.
特性
| 93940-93-3 | |
分子式 |
C10H20CuN2O6 |
分子量 |
327.82 g/mol |
IUPAC名 |
copper;2-[2-hydroxyethyl(methyl)amino]acetate |
InChI |
InChI=1S/2C5H11NO3.Cu/c2*1-6(2-3-7)4-5(8)9;/h2*7H,2-4H2,1H3,(H,8,9);/q;;+2/p-2 |
InChIキー |
BDQISSMRUIKHCF-UHFFFAOYSA-L |
正規SMILES |
CN(CCO)CC(=O)[O-].CN(CCO)CC(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



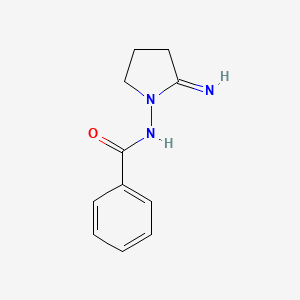
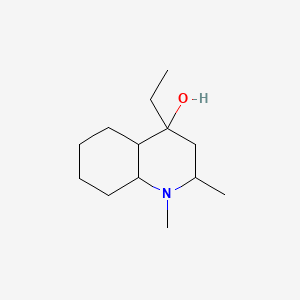

![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
